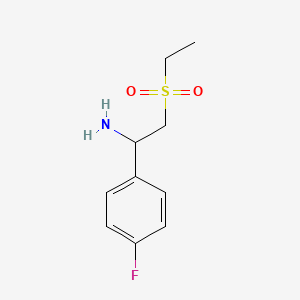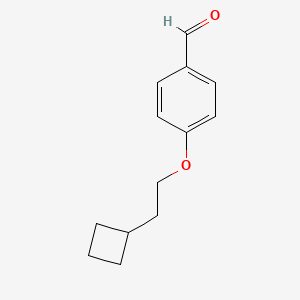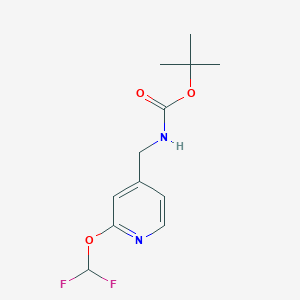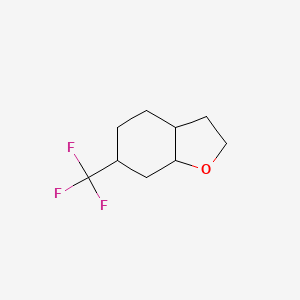![molecular formula C15H14O3 B13000959 2',6'-Dimethoxy-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B13000959.png)
2',6'-Dimethoxy-[1,1'-biphenyl]-3-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2’,6’-Dimethoxy-[1,1’-biphenyl]-3-carbaldehyde is an organic compound with the molecular formula C15H14O3 It is a derivative of biphenyl, featuring two methoxy groups at the 2’ and 6’ positions and an aldehyde group at the 3 position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2’,6’-dimethoxy-[1,1’-biphenyl]-3-carbaldehyde typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 2’,6’-dimethoxy-[1,1’-biphenyl].
Industrial Production Methods
Industrial production methods for this compound may involve large-scale formylation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and optimized reaction parameters can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2’,6’-Dimethoxy-[1,1’-biphenyl]-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The methoxy groups can participate in nucleophilic substitution reactions, where they can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: NaBH4, LiAlH4, and other reducing agents.
Substitution: Various nucleophiles under acidic or basic conditions.
Major Products Formed
Oxidation: 2’,6’-Dimethoxy-[1,1’-biphenyl]-3-carboxylic acid.
Reduction: 2’,6’-Dimethoxy-[1,1’-biphenyl]-3-methanol.
Substitution: Products depend on the nucleophile used in the reaction.
Aplicaciones Científicas De Investigación
2’,6’-Dimethoxy-[1,1’-biphenyl]-3-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2’,6’-dimethoxy-[1,1’-biphenyl]-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The methoxy groups can also influence the compound’s reactivity and interactions with biological molecules.
Comparación Con Compuestos Similares
Similar Compounds
2’,6’-Dimethoxy-[1,1’-biphenyl]-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde group.
2’,6’-Dimethoxy-[1,1’-biphenyl]-3-methanol: Similar structure but with a hydroxyl group instead of an aldehyde group.
2’,6’-Dimethoxy-[1,1’-biphenyl]-3-nitrile: Similar structure but with a nitrile group instead of an aldehyde group.
Uniqueness
2’,6’-Dimethoxy-[1,1’-biphenyl]-3-carbaldehyde is unique due to the presence of both methoxy groups and an aldehyde group on the biphenyl scaffold
Propiedades
Fórmula molecular |
C15H14O3 |
|---|---|
Peso molecular |
242.27 g/mol |
Nombre IUPAC |
3-(2,6-dimethoxyphenyl)benzaldehyde |
InChI |
InChI=1S/C15H14O3/c1-17-13-7-4-8-14(18-2)15(13)12-6-3-5-11(9-12)10-16/h3-10H,1-2H3 |
Clave InChI |
KGPQIVDGTSKCBT-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C(=CC=C1)OC)C2=CC=CC(=C2)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


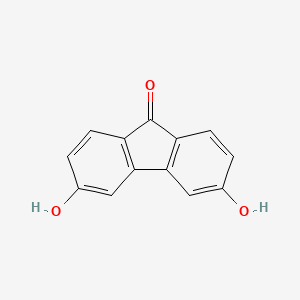

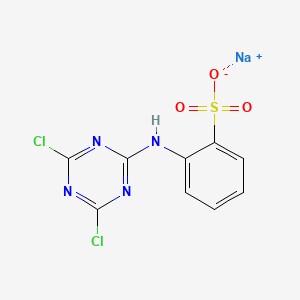
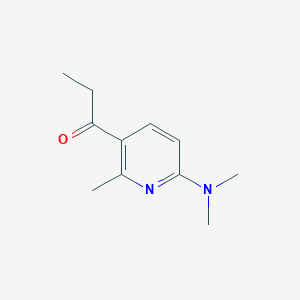


![methyl1H-pyrazolo[3,4-b]pyrazine-3-carboxylate](/img/structure/B13000898.png)

![Ethyl 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylate](/img/structure/B13000910.png)
